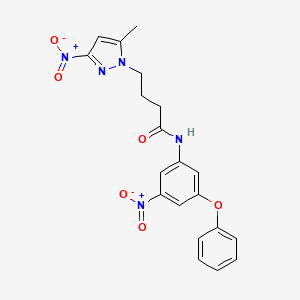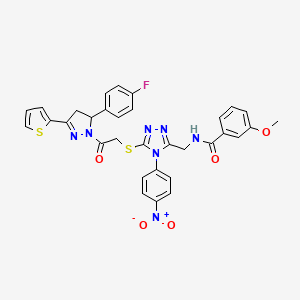
N~2~-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)leucinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexylcarbonyl group and a trimethoxyphenyl group attached to a leucinamide backbone, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)leucinamide typically involves multiple steps, starting with the preparation of the leucinamide backbone. The cyclohexylcarbonyl group and the trimethoxyphenyl group are then introduced through a series of reactions, including acylation and etherification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N~2~-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)leucinamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can replace specific atoms or groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N~2~-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)leucinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N2-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)leucinamide include other leucinamide derivatives and compounds with cyclohexylcarbonyl or trimethoxyphenyl groups. Examples include:
- N~2~-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)glycinamide
- N~2~-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)alaninamide
Uniqueness
What sets N2-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)leucinamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C22H34N2O5 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[4-methyl-1-oxo-1-(3,4,5-trimethoxyanilino)pentan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H34N2O5/c1-14(2)11-17(24-21(25)15-9-7-6-8-10-15)22(26)23-16-12-18(27-3)20(29-5)19(13-16)28-4/h12-15,17H,6-11H2,1-5H3,(H,23,26)(H,24,25) |
InChI Key |
DKGMKPSADYQBMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC(=C(C(=C1)OC)OC)OC)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3-Fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11446515.png)
![2-{2-[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11446523.png)
![2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B11446537.png)
![4-ethyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11446538.png)
![2-(4-{1-[(4-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11446546.png)
![6-[(4-Methoxyphenyl)methyl]-3-({4-[4-({6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL}amino)phenoxy]phenyl}amino)-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B11446552.png)
![8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11446557.png)

![ethyl 6-(1,3-benzodioxole-5-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11446564.png)

![5-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B11446583.png)
![6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11446584.png)
![N-cyclopentyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide](/img/structure/B11446587.png)
![N-(2-ethyl-6-methylphenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11446592.png)
